

# Spectroscopic and Synthetic Overview of 3-(1-Aminoethyl)benzonitrile Analogues

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## Compound of Interest

Compound Name: 3-(1-Aminoethyl)benzonitrile

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for compounds structurally related to **3-(1-Aminoethyl)benzonitrile**, namely benzonitrile and 3-aminobenzonitrile. Due to the limited availability of specific experimental data for **3-(1-Aminoethyl)benzonitrile** in the public domain, this document focuses on these analogues to provide a foundational understanding of the spectroscopic characteristics of this class of compounds. Additionally, a generalized experimental protocol for the synthesis of substituted 3-aminobenzonitriles is presented, based on established chemical literature.

## Spectroscopic Data of Analogous Compounds

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for benzonitrile and 3-aminobenzonitrile.

### Benzonitrile

Benzonitrile serves as the foundational aromatic nitrile structure.

Table 1: NMR Spectroscopic Data for Benzonitrile

<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	
Chemical Shift (δ) ppm	Multiplicity	Chemical Shift (δ) ppm
7.64	d	132.6
7.60	d	132.0
7.47	t	128.9
118.6		
112.2		

NMR data sourced from publicly available datasets.[\[1\]](#)

Table 2: IR and MS Data for Benzonitrile

Spectroscopy	Key Features
IR (Infrared)	Characteristic nitrile (C≡N) stretching vibration typically observed around 2230 cm <sup>-1</sup> . <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
MS (Mass Spectrometry)	Molecular Ion (M <sup>+</sup> ) peak at m/z = 103, corresponding to the molecular weight of benzonitrile. <a href="#">[2]</a>

## 3-Aminobenzonitrile

3-Aminobenzonitrile introduces an amino group to the benzonitrile scaffold, influencing its spectroscopic properties.

Table 3: NMR Spectroscopic Data for 3-Aminobenzonitrile

<sup>1</sup> H NMR	<sup>13</sup> C NMR	
Chemical Shift (δ) ppm	Proton Assignment	Chemical Shift (δ) ppm
6.8-7.3	Aromatic Protons	146.7 (C-NH <sub>2</sub> )
3.8 (broad s)	-NH <sub>2</sub>	130.0
129.5		
119.2 (C≡N)		
118.0		
117.2		
115.4		

Note: Specific peak assignments and coupling constants for <sup>1</sup>H NMR were not fully detailed in the available search results. The <sup>13</sup>C NMR data is a composite from available information and may not represent a single definitive spectrum.[\[5\]](#)[\[6\]](#)

Table 4: IR and MS Data for 3-Aminobenzonitrile

Spectroscopy	Key Features
IR (Infrared)	Nitrile (C≡N) stretch, along with N-H stretching vibrations from the amino group.
MS (Mass Spectrometry)	Molecular Ion (M <sup>+</sup> ) peak at m/z = 118. <a href="#">[5]</a>

## Experimental Protocol: Generalized Synthesis of Substituted 3-Aminobenzonitriles

The following is a generalized procedure for the synthesis of substituted 3-aminobenzonitriles, adapted from patent literature describing similar transformations.[\[7\]](#) This protocol outlines a common synthetic route involving the cyanation of a corresponding haloaniline derivative.

Materials:

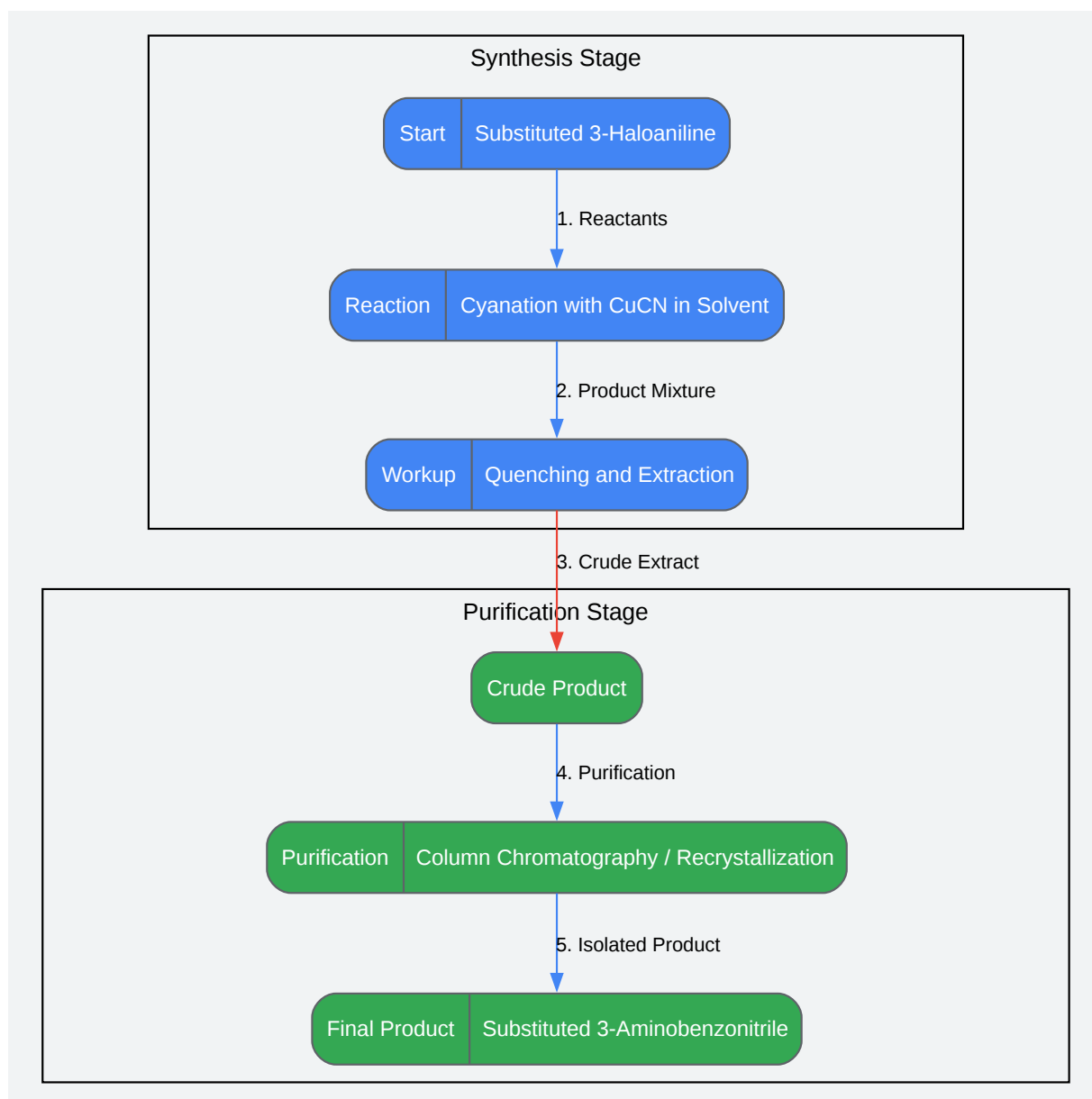
- Substituted 3-haloaniline
- Copper(I) cyanide (CuCN) or other cyanide source
- Solvent (e.g., N,N-dimethylformamide (DMF), pyridine)
- Inert atmosphere (e.g., Nitrogen or Argon)

#### Procedure:

- To a dry reaction vessel, add the substituted 3-haloaniline and the chosen solvent under an inert atmosphere.
- Add the cyanide source (e.g., CuCN) to the mixture.
- Heat the reaction mixture to an elevated temperature (typically  $>100^{\circ}\text{C}$ ) and maintain for several hours. The exact temperature and reaction time will depend on the specific substrate and solvent used.
- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by pouring it into a solution of aqueous ferric chloride and hydrochloric acid or an aqueous solution of sodium cyanide, depending on the workup procedure.
- Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the organic layer with brine and dry over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ).
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired substituted 3-aminobenzonitrile.

## Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted 3-aminobenzonitrile.



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